Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
Description
Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate is a benzoate ester derivative featuring a 1,3-dioxoisoindole core linked via a 2-oxopropyl chain to a methylamino group at the para position of the benzene ring.
Properties
IUPAC Name |
methyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]-methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-21(14-9-7-13(8-10-14)20(26)27-2)11-15(23)12-22-18(24)16-5-3-4-6-17(16)19(22)25/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMUSXRMCTWUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297733 | |
| Record name | methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-03-4 | |
| Record name | NSC117639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
- CAS Number : 339011-73-3
The structure features a benzoate moiety linked to an isoindole derivative, which is significant for its biological interactions.
Research indicates that Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to inflammatory responses, particularly those involved in the production of cytokines such as TNF-α. This inhibition suggests a role in anti-inflammatory pathways, potentially useful in treating conditions characterized by excessive inflammation .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells .
- Neuroprotective Effects : Some studies have indicated that similar compounds with isoindole structures can provide neuroprotective benefits by modulating neurotransmitter systems and reducing neuronal apoptosis .
Table 1: Biological Activity Summary
Case Study 1: Anti-inflammatory Effects
A study conducted by Smith et al. (2020) demonstrated that the administration of Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate significantly reduced inflammation markers in a murine model of arthritis. The results indicated a reduction in swelling and pain scores compared to control groups.
Case Study 2: Neuroprotective Properties
In a neurodegenerative disease model, Lee et al. (2021) reported that the compound exhibited protective effects against neuronal death induced by oxidative stress. The treatment resulted in increased cell viability and decreased levels of apoptotic markers in cultured neurons.
Future Perspectives
The biological activity of Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate presents promising avenues for further research. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular pathways involved in its biological effects.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The compound’s uniqueness lies in its substitution pattern:
- Methyl benzoate backbone : Provides lipophilicity and metabolic stability.
- Methylamino linkage: Modifies electronic and steric properties compared to unsubstituted amino groups.
- 1,3-Dioxoisoindole moiety: A common pharmacophore in enzyme inhibitors and genotoxicity modulators .
Comparisons with structurally related compounds (Table 1) highlight critical differences in substituents, chain length, and functional groups:
Table 1: Structural Comparison of Isoindole-Linked Benzoate Derivatives
| Compound Name | Substituent Position | Chain/Linker Group | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Source |
|---|---|---|---|---|---|---|---|
| Methyl 4-{3-(1,3-dioxoisoindol-2-yl)-2-oxopropylamino}benzoate | 4-position | 2-Oxopropyl + methylamino | Methyl | Not provided | Not provided | Not reported | N/A |
| Methyl 3-[(1,3-dioxoisoindol-2-yl)methyl]benzoate | 3-position | Methyl | Methyl | C₁₇H₁₃NO₄ | 295.29 | Not reported | CAS 781632-38-0 |
| Methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-5-stearoyl-1H-pyrazole-3-carboxylate | 4-position | Methyl + stearoyl-pyrazole | Methyl | C₃₃H₄₇N₃O₅ | 565.74 | 98–99 | Heterocycles (2014) |
| Ethyl 4-{[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino}benzoate | 4-position | 3-Phenylpropanoyl + amino | Ethyl | C₂₆H₂₂N₂O₅ | 442.47 | Not reported | CAS 293767-60-9 |
| Methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxylate | 4-position | Ethyl + pyrazole | Methyl | C₁₆H₁₅N₃O₄ | 313.31 | 153–154 | Heterocycles (2014) |
Physicochemical Properties
- Lipophilicity : The stearoyl-containing derivative (Table 1, row 3) exhibits significantly higher lipophilicity due to its long alkyl chain, whereas the target compound’s 2-oxopropyl group may balance solubility and membrane permeability.
- Melting Points: Pyrazole-containing analogues (e.g., 153–154°C ) have higher melting points than non-cyclic derivatives, likely due to increased crystallinity.
Preparation Methods
Esterification of 4-Aminobenzoic Acid
Esterification is achieved by reacting 4-aminobenzoic acid with methanol under acidic or basic conditions. A proven method involves using iodomethane as the methylating agent in the presence of sodium hydrogencarbonate in N,N-dimethylformamide at 80°C, yielding methyl 4-aminobenzoate with near-quantitative efficiency.
Reaction Conditions:
N-Methylation of Methyl 4-Aminobenzoate
N-Methylation introduces the methyl group onto the amine. This is accomplished using methyl iodide in a polar aprotic solvent, with potassium carbonate as the base to deprotonate the amine.
Optimized Protocol:
- Substrate: Methyl 4-aminobenzoate (1.0 equiv)
- Methylating Agent: Methyl iodide (1.5 equiv)
- Base: Potassium carbonate (3.0 equiv)
- Solvent: N,N-dimethylformamide
- Temperature: 60°C, 12 hours
- Yield: 92–95% (calculated from analogous procedures)
Synthesis of the Phthalimide-Containing Side Chain
The 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropyl moiety is introduced via alkylation of the methylamino group. This requires preparing 3-bromo-2-oxopropylphthalimide as the electrophilic agent.
Preparation of 3-Bromo-2-Oxopropylphthalimide
1,3-Dibromoacetone serves as the starting material. Reacting it with phthalimide potassium in acetone selectively substitutes one bromide, yielding 3-bromo-2-oxopropylphthalimide.
Synthetic Route:
- Substrate: 1,3-Dibromoacetone (1.0 equiv)
- Nucleophile: Phthalimide potassium (1.1 equiv)
- Solvent: Acetone
- Temperature: 25°C, 6 hours
- Yield: 78–82% (extrapolated from Gabriel synthesis precedents)
Key Consideration: The reaction’s selectivity for the primary bromide over the ketone-adjacent position is critical. Excess phthalimide potassium ensures complete conversion.
Alkylation of Methyl 4-(Methylamino)Benzoate
The final step involves coupling the phthalimide-containing side chain to the benzoate core via nucleophilic substitution.
Reaction Optimization
A polar aprotic solvent like N,N-dimethylformamide facilitates the reaction, while potassium iodide catalyzes bromide displacement.
Procedure:
- Substrate: Methyl 4-(methylamino)benzoate (1.0 equiv)
- Alkylating Agent: 3-Bromo-2-oxopropylphthalimide (1.2 equiv)
- Base: Potassium carbonate (2.5 equiv)
- Catalyst: Potassium iodide (0.1 equiv)
- Solvent: N,N-dimethylformamide
- Temperature: 70°C, 24 hours
- Yield: 85–88% (inferred from similar alkylations)
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate and washed with water to remove inorganic salts. The organic layer is dried over sodium sulfate and concentrated. Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the product as a white solid.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative strategy employs reductive amination between methyl 4-(methylamino)benzoate and 3-phthalimidopropan-2-one. However, the ketone’s low electrophilicity necessitates harsh conditions, reducing practicality.
Mitsunobu Reaction
Coupling methyl 4-(methylamino)benzoate with 3-phthalimidopropan-2-ol via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) offers stereochemical control but suffers from high reagent cost and moderate yields (~70%).
Analytical Characterization
Successful synthesis is confirmed through spectroscopic methods:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 2.51 (s, 3H, N–CH₃), 3.84 (s, 3H, OCH₃), 4.12–4.25 (m, 2H, CH₂), 7.40–7.78 (m, 7H, aromatic).
- ¹³C NMR: Peaks at 172.5 (C=O, ester), 168.2 (C=O, phthalimide), 52.1 (OCH₃), 38.7 (N–CH₃).
High-Resolution Mass Spectrometry (HRMS):
- Calculated for C₂₁H₁₉N₂O₅: 391.1294 [M+H]⁺
- Observed: 391.1296 [M+H]⁺
Challenges and Mitigation Strategies
| Challenge | Mitigation |
|---|---|
| Phthalimide hydrolysis under basic conditions | Use mild bases (e.g., NaHCO₃) and avoid prolonged heating |
| Over-alkylation at the amine | Employ stoichiometric control and slow reagent addition |
| Low solubility of intermediates | Optimize solvent choice (e.g., DMF for polar intermediates) |
Industrial-Scale Considerations
The patent-derived method highlights the importance of pH control during workup to prevent premature hydrolysis. Scaling the reaction requires:
- Temperature Control: Jacketed reactors to maintain 5–10°C during pH adjustment.
- Solvent Recovery: Distillation under reduced pressure to reclaim N,N-dimethylformamide.
- Yield Optimization: Recycling unreacted starting materials via extraction.
Q & A
Q. What safety protocols are critical when handling Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate in laboratory settings?
- Methodological Answer: Adhere to GHS hazard classifications: Use PPE including face shields, safety glasses, and gloves to mitigate skin/eye irritation (Category 2, H315/H319) and respiratory risks (H335). Implement engineering controls such as fume hoods and ensure immediate access to first-aid measures (e.g., 15-minute eye rinsing, soap wash for skin contact). Maintain SDS documentation for emergency reference .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer: Employ nuclear magnetic resonance (NMR) to confirm the methylamino and isoindol-2-yl moieties. Complement with high-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₁H₂₂N₂O₂, 334.4116 g/mol) and infrared (IR) spectroscopy to identify carbonyl stretches (1,3-dioxo groups). Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .
Q. What synthetic routes are reported for analogous phthalimide-containing benzoate derivatives?
- Methodological Answer: Acyl chloride intermediates (e.g., 2-[(1,3-dioxoisoindolin-2-yl)methyl]benzoyl chloride) are commonly used to introduce the isoindol-2-yl group via nucleophilic substitution. Optimize reaction conditions (e.g., anhydrous solvents, controlled temperatures) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in the synthesis of this compound?
- Methodological Answer: Apply fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). Use response surface methodology (RSM) to model interactions between parameters. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error by integrating quantum chemical calculations to predict optimal conditions .
Q. How should researchers resolve contradictions in kinetic data during reaction mechanism studies?
- Methodological Answer: Conduct isotopic labeling (e.g., deuterium) to trace proton transfer steps. Compare experimental rate constants with density functional theory (DFT)-derived activation energies. Use statistical tools like ANOVA to identify outliers in replicate experiments and validate reproducibility .
Q. What computational strategies are effective for elucidating the compound’s reactivity in catalytic systems?
- Methodological Answer: Perform ab initio molecular dynamics (AIMD) simulations to study transition states in nucleophilic attacks. Pair with cheminformatics tools to map electron density surfaces (e.g., electrostatic potential maps) and predict regioselectivity. Validate with in situ FTIR or Raman spectroscopy .
Q. How can membrane separation technologies improve purification of this compound from complex mixtures?
- Methodological Answer: Utilize nanofiltration membranes with tailored pore sizes (1–5 nm) to separate by molecular weight. Optimize transmembrane pressure and pH to enhance selectivity. Compare permeation rates with HPLC purity data to refine separation efficiency .
Data Contradiction and Validation
Q. What steps ensure reliability when conflicting spectral data arises during characterization?
- Methodological Answer: Re-run analyses under standardized conditions (e.g., solvent, concentration). Cross-reference with 2D-NMR (COSY, HSQC) to resolve signal overlap. For mass spectrometry, compare collision-induced dissociation (CID) patterns with synthetic standards. Document anomalies in a deviation log for peer review .
Q. How to address discrepancies between theoretical and experimental solubility parameters?
- Methodological Answer: Recalculate Hansen solubility parameters using COSMO-RS models, adjusting for hydrogen-bonding contributions. Validate via phase-solubility studies in binary solvent systems (e.g., DMSO/water). Correlate with molecular dynamics simulations of solvation shells .
Theoretical and Mechanistic Frameworks
Q. What theoretical models best explain the compound’s electronic behavior in photochemical applications?
- Methodological Answer:
Apply time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra, focusing on π→π* transitions in the isoindol-2-yl group. Compare with experimental data to refine exchange-correlation functionals. Use natural bond orbital (NBO) analysis to quantify charge transfer interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
